molecular formula C19H44Br2N2 B13837690 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide

6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide

Cat. No.: B13837690
M. Wt: 460.4 g/mol
InChI Key: QZSDFHUIVGPKIS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide typically involves the reaction of a decylamine derivative with a trimethylammonium compound under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to facilitate the formation of the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrobromic acid, bromine, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different brominated organic compounds .

Mechanism of Action

The mechanism of action of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide involves its interaction with biological molecules, particularly in the context of its role as an impurity in Colesevelam. The compound may interact with cellular membranes and proteins, influencing their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and glycemic control pathways .

Properties

Molecular Formula

C19H44Br2N2

Molecular Weight

460.4 g/mol

IUPAC Name

6-(decylamino)hexyl-trimethylazanium;bromide;hydrobromide

InChI

InChI=1S/C19H43N2.2BrH/c1-5-6-7-8-9-10-11-14-17-20-18-15-12-13-16-19-21(2,3)4;;/h20H,5-19H2,1-4H3;2*1H/q+1;;/p-1

InChI Key

QZSDFHUIVGPKIS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-]

Origin of Product

United States

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